Coproporphyrin I tetramethyl ester

Übersicht

Beschreibung

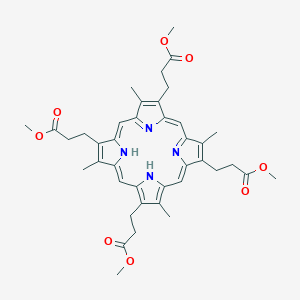

Coproporphyrin I tetramethyl ester is a synthetic porphyrin compound with the chemical formula C40H46N4O8 and a molecular weight of 710.82 g/mol . It is a derivative of coproporphyrin I, which is a naturally occurring porphyrin involved in the biosynthesis of heme. This compound is characterized by its tetramethyl ester functional groups, which enhance its solubility and stability in organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Coproporphyrin I tetramethyl ester can be synthesized through the esterification of coproporphyrin I. The process typically involves the reaction of coproporphyrin I with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The esterification reaction is typically conducted in large reactors, and the product is purified using industrial-scale chromatography or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Coproporphyrin I tetramethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state porphyrins.

Reduction: It can be reduced to form lower oxidation state porphyrins.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Higher oxidation state porphyrins.

Reduction: Lower oxidation state porphyrins.

Substitution: Porphyrin derivatives with substituted ester groups.

Wissenschaftliche Forschungsanwendungen

Coproporphyrin I tetramethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various porphyrin derivatives and metalloporphyrins.

Biology: The compound is used in studies related to heme biosynthesis and porphyrin metabolism.

Industry: The compound is used in the manufacturing of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of coproporphyrin I tetramethyl ester involves its interaction with various molecular targets and pathways:

Heme Biosynthesis: The compound participates in the heme biosynthetic pathway by acting as a precursor to heme.

Photodynamic Therapy: In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of targeted cells.

Protective Mechanism: In certain bacteria, the compound is methylated as a protective mechanism against adverse conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Coproporphyrin III tetramethyl ester: Similar in structure but differs in the arrangement of methyl and propionate groups.

Protoporphyrin IX dimethyl ester: Another porphyrin derivative with different ester groups.

Zinc Coproporphyrin I tetraethyl ester: A metalloporphyrin with zinc as the central metal ion.

Uniqueness

Coproporphyrin I tetramethyl ester is unique due to its specific ester functional groups, which enhance its solubility and stability. This makes it particularly useful in various applications, including photodynamic therapy and as a precursor for other porphyrin derivatives .

Biologische Aktivität

Coproporphyrin I tetramethyl ester (CPI-TME) is a derivative of coproporphyrin, a crucial intermediate in heme biosynthesis. This compound has garnered attention for its biological activities, particularly in the context of bacterial growth factors and photodynamic therapy. This article explores the biological activity of CPI-TME, supported by data tables, case studies, and detailed research findings.

CPI-TME is characterized by its tetramethyl ester groups attached to the coproporphyrin backbone. The molecular formula is C₃₇H₄₈N₄O₈, and it exhibits significant absorbance characteristics that are useful in various diagnostic applications. Its extinction coefficient ranges from 1,900 to 2,500 at 400 nm in chloroform at 1% concentration .

Growth Factor Activity

Recent studies have identified coproporphyrins, including CPI-TME, as novel growth factors for specific bacterial strains. For instance, coproporphyrin I has been shown to stimulate the growth of Leucobacter sp. ASN212 at nanomolar concentrations. This activity highlights the potential role of CPI-TME in microbial ecology and its application in promoting bacterial survival under specific conditions .

Table 1: Growth Factor Activity of Coproporphyrin Derivatives

| Compound | MEC (pM) | Bacterial Strain |

|---|---|---|

| Zinc Coproporphyrin I | 14 | Leucobacter sp. ASN212 |

| Coproporphyrin III | 1.5 | Leucobacter sp. ASN212 |

| CPI-TME | TBD | TBD |

Photodynamic Activity

CPI-TME has also been investigated for its photodynamic properties, particularly in relation to Mycobacterium tuberculosis (Mtb). In vitro studies demonstrated that when supplemented with 5-aminolevulinic acid (ALA), Mtb cells exhibited increased sensitivity to light exposure, leading to over 99.99% viability reduction after illumination . This suggests a potential therapeutic application for CPI-TME in treating latent or multidrug-resistant tuberculosis by utilizing light-induced cytotoxicity.

Case Study: Photodynamic Efficacy Against Mtb

In a controlled experiment, Mtb cells were exposed to light after accumulating porphyrins through ALA supplementation. The results indicated a significant increase in porphyrin levels within dormant cells, enhancing their susceptibility to photodynamic treatment .

The biological activity of CPI-TME can be attributed to its ability to interact with cellular mechanisms involved in porphyrin biosynthesis and electron transport. The compound's structural properties allow it to act as a signaling molecule in bacterial growth and as an effective photosensitizer under light exposure.

Enzymatic Interactions

Research on coproporphyrin ferrochelatases (CpfCs) reveals insights into how these enzymes interact with coproporphyrins during heme biosynthesis. The binding of coproporphyrins alters their conformation, facilitating iron insertion—a critical step in heme formation . Understanding these interactions can help elucidate the broader implications of CPI-TME's biological activity.

Eigenschaften

IUPAC Name |

methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h17-20,41-42H,9-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNJUBKEECHMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)C)C(=C4C)CCC(=O)OC)C(=C3C)CCC(=O)OC)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40889396 | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Coproporphyrin I tetramethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25767-20-8 | |

| Record name | Coproporphyrin I tetramethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025767208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coproporphyrin I tetramethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-, 2,7,12,17-tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques are useful for studying Coproporphyrin I Tetramethyl Ester?

A1: Several spectroscopic methods have proven valuable in analyzing this compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure of the molecule. For instance, ¹³C NMR has been successfully employed to fully assign the carbon atoms in the tetramethyl esters of all four coproporphyrin type-isomers. [] This method is also helpful in understanding the behavior of the molecule in solution, particularly in the presence of acids. []

- UV-Vis Absorption and Fluorescence Spectroscopy: These techniques are particularly useful for studying this compound due to its strong absorption and fluorescence properties. Researchers utilize these methods for quantitative analysis of the compound, relying on established extinction coefficients and understanding the influence of factors like isomeric form on these properties. []

- Polarization-Sensitive Coherent Anti-Stokes Raman Scattering (PS CARS) Spectroscopy: This advanced technique offers insights into the vibrational modes of this compound, particularly when combined with resonance enhancement using specific electronic transitions (e.g., the Qx band). This method has been crucial in revealing structural differences among various porphyrins, including this compound, based on their unique spectral signatures. []

Q2: How does the structure of this compound influence its spectral properties?

A2: The specific arrangement of substituents on the porphyrin ring system significantly impacts the spectral features of this compound.

- β-Substitution Pattern: Research comparing this compound with other porphyrins like Octaethylporphine (OEP) and Mesoporphyrin IX Dimethyl Ester (MP-IX-DME) reveals that variations in the β-substitution pattern lead to distinct differences in their PS CARS spectra. [] This highlights the sensitivity of this spectroscopic technique to subtle structural changes within the porphyrin family.

- Qx Band Resonance Enhancement: A notable observation across OEP, this compound, and MP-IX-DME is the strong resonance enhancement of totally symmetric vibrational modes under Qx band excitation. [] This characteristic distinguishes these free-base porphyrins from metalloporphyrins, suggesting a potential spectroscopic marker for differentiating between these classes of compounds.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, a more efficient synthesis of this compound utilizes 5-bromo-3,4'-diethyl-3',4,5'-trimethylpyrromethene perbromide (4a) as a starting material. [] This method, employing formic acid as the reaction medium, results in a significantly improved yield (50-60%) compared to traditional syntheses using 5-bromo-5'-bromomethylpyrromethene hydrobromides. [] Interestingly, this approach can also yield Aetiobiliverdin-IVγ (7a) as a byproduct, offering a potential pathway for the simultaneous synthesis of both porphyrin and bile pigment compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.